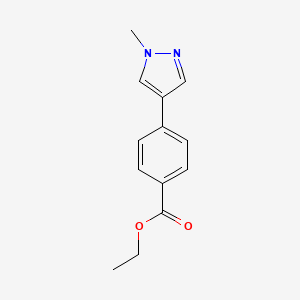

Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(1-methylpyrazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-6-4-10(5-7-11)12-8-14-15(2)9-12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDOBJDOBLBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265744 | |

| Record name | Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82525-27-7 | |

| Record name | Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82525-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetic Profiles in the Synthesis and Transformation of Ethyl 4 1 Methyl 1h Pyrazol 4 Yl Benzoate

Mechanistic Pathways of Pyrazole (B372694) Ring Formation via Cyclocondensation

The synthesis of the pyrazole core of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is most classically achieved through a cyclocondensation reaction, famously known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This method involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative, in this case, methylhydrazine. rrbdavc.org

The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. The choice of which nitrogen attacks first (the methylated or non-methylated one) and which carbonyl is attacked can influence the regiochemical outcome.

Intermediate Formation: This initial attack leads to the formation of a hydrazone or a carbinolamine intermediate. Subsequent intramolecular condensation occurs as the remaining nitrogen atom attacks the second carbonyl group.

Cyclization and Dehydration: The intramolecular attack results in a cyclic intermediate, a non-aromatic hydroxylpyrazolidine. rsc.org This intermediate is often observable and can sometimes be isolated. rsc.org

Aromatization: The final step is the acid- or base-catalyzed dehydration of the hydroxylpyrazolidine to form the stable, aromatic pyrazole ring. rsc.org

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as the target compound, is controlling regioselectivity. rsc.org The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can potentially yield two different regioisomers. rrbdavc.org The reaction conditions, including pH, solvent, and the steric and electronic nature of the substituents on the dicarbonyl compound, play a crucial role in directing the outcome. rsc.orgmdpi.com For instance, mechanistic studies have shown that the initial cyclization can be followed by a subsequent coupling reaction to achieve specific substitutions. nih.govbeilstein-journals.org

Table 1: Overview of Pyrazole Synthesis via Cyclocondensation

| Reaction Name | Key Reactants | General Mechanism | Key Features |

|---|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | (3 + 2)-Cyclocondensation | Most common method; regioselectivity can be an issue with unsymmetrical precursors. nih.govbeilstein-journals.org |

| Reaction with α,β-Unsaturated Ketones | α,β-Unsaturated ketone with a leaving group + Hydrazine | Michael Addition followed by cyclization and elimination | Forms pyrazolines which are then oxidized or undergo elimination to yield pyrazoles. mdpi.comnih.gov |

| From Tosylhydrazones | N-Tosylhydrazone + Activated Nitrile (e.g., malononitrile) | Nucleophilic addition, intramolecular cyclization | Provides a regioselective route to highly functionalized pyrazoles. nih.govacs.org |

Kinetics and Thermodynamics of Esterification and Transesterification Reactions

The ethyl benzoate (B1203000) moiety of the target molecule is typically formed via Fischer esterification of the corresponding benzoic acid derivative with ethanol (B145695), or through transesterification from another ester. This reaction is a classic acid-catalyzed nucleophilic acyl substitution.

The synthesis of ethyl benzoate via the esterification of benzoic acid with ethanol presents thermodynamic and kinetic challenges. researchgate.net The reaction is reversible and governed by equilibrium.

Thermodynamics: The standard enthalpy of formation (ΔfH°) for liquid ethyl benzoate has been determined through combustion calorimetry. acs.org These thermodynamic properties are crucial for assessing reaction feasibility and energy requirements. acs.org The reaction's equilibrium can be shifted towards the product side by using an excess of one reactant (typically ethanol) or by removing water as it is formed, in accordance with Le Châtelier's principle.

Kinetics: The rate of esterification is dependent on several factors:

Catalyst: The reaction is typically slow and requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of ethanol.

Temperature: Increasing the temperature generally increases the reaction rate, but it can also affect the equilibrium position.

Reactant Concentration: The rate is dependent on the concentrations of both the carboxylic acid and the alcohol.

The complexity of the thermodynamic behavior, particularly the differing boiling points of the reactants and products (ethanol, water, ethyl benzoate, and the benzoic acid derivative), makes processes like reactive distillation challenging. researchgate.net

Table 2: Selected Thermodynamic Properties of Ethyl Benzoate

| Property | Value | Phase | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°m) | -401.5 ± 2.1 kJ/mol | Liquid | acs.org |

| Standard Molar Enthalpy of Vaporization (Δl gH°m) at 298.15 K | 56.12 ± 0.17 kJ/mol | - | acs.org |

| Standard Molar Enthalpy of Formation (ΔfH°m) | -345.4 ± 2.1 kJ/mol | Ideal Gas | acs.org |

| Boiling Point (at 101.3 kPa) | 486.7 K (213.5 °C) | - | nist.gov |

Detailed Mechanistic Investigation of Cross-Coupling Reactions at the Pyrazole-Aryl Junction

The formation of the C-C bond between the C4 position of the pyrazole ring and the phenyl group is efficiently achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This reaction couples an organoboron species (e.g., a pyrazole-4-boronic acid) with an aryl halide (e.g., ethyl 4-halobenzoate), or vice versa.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps: libretexts.orgwikipedia.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the pyrazole or aryl moiety) to the palladium(II) complex. The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role, forming a more nucleophilic borate (B1201080) species that facilitates the transfer of the organic group to the palladium center, displacing the halide. libretexts.orgwikipedia.org This results in a new Pd(II) complex, [Ar-Pd(II)-Pz].

Reductive Elimination: The two organic groups (aryl and pyrazole) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond in the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

A key challenge in the cross-coupling of nitrogen-containing heterocycles like pyrazoles is the potential for the nitrogen lone pairs to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. nih.gov The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) and pre-catalysts has been instrumental in overcoming these issues, allowing for efficient coupling even with unprotected NH-pyrazoles. nih.govresearchgate.net Another potential side reaction is the dehalogenation of the starting halide, which can reduce the yield of the desired coupled product. acs.orgresearchgate.net

Table 3: The Suzuki-Miyaura Catalytic Cycle

| Step | Transformation | Description |

|---|---|---|

| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X | The active catalyst inserts into the carbon-halogen bond of the electrophile. libretexts.org |

| Transmetalation | R-Pd(II)-X + R'-B(OR)₂ → R-Pd(II)-R' + X-B(OR)₂ | The organic group from the base-activated boronic acid/ester is transferred to the palladium complex. libretexts.org |

| Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) | The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org |

Analysis of Electrophilic and Nucleophilic Reaction Mechanisms on Heterocyclic and Aromatic Rings

The reactivity of this compound is dictated by the distinct electronic properties of its two constituent aromatic rings.

The Pyrazole Ring: The 1-methyl-1H-pyrazole ring is an electron-rich five-membered heterocycle. Its aromaticity and the presence of two nitrogen atoms influence its reactivity.

Electrophilic Substitution: Pyrazole readily undergoes electrophilic aromatic substitution. Due to the electronic distribution, the C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. rrbdavc.orgresearchgate.netscribd.com Reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂), and Vilsmeier-Haack formylation (POCl₃/DMF) occur preferentially at C4. scribd.com Attack at C3 or C5 is disfavored as it would lead to a less stable cationic intermediate where the positive charge is adjacent to the electron-withdrawing sp²-hybridized nitrogen atom. rrbdavc.org

Nucleophilic Character: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons and acts as a nucleophile or a base, readily undergoing protonation or alkylation. rrbdavc.orgresearchgate.net The pyrrole-like nitrogen (N1) is less basic as its lone pair is part of the aromatic sextet, though in N-unsubstituted pyrazoles, it can be deprotonated by a strong base. researchgate.net

The Benzene (B151609) Ring: The benzene ring is substituted with an ethyl carboxylate group (-COOEt). This group significantly influences the ring's reactivity.

Electrophilic Substitution: The ester group is an electron-withdrawing group (EWG) due to both the inductive effect of the electronegative oxygen atoms and the resonance effect (π-electron delocalization onto the carbonyl group). This deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. The deactivating nature of the ester group directs incoming electrophiles to the meta position (C3 and C5 relative to the ester). This is because the resonance structures of the sigma complex intermediate for ortho and para attack place a destabilizing positive charge directly on the carbon atom attached to the EWG.

Therefore, in transformations involving this compound, electrophiles will preferentially attack the C4 position of the pyrazole ring or the meta positions of the benzoate ring, with the pyrazole ring generally being more activated towards electrophiles than the deactivated benzoate ring.

Stereochemical and Regiochemical Control in Synthetic Transformations

Controlling the regiochemistry is paramount in the synthesis of a precisely substituted compound like this compound. Stereochemistry is generally not a factor in the final aromatic product but can be relevant in certain intermediates.

Regioselectivity in Pyrazole Formation: As mentioned in section 3.1, the Knorr synthesis using an unsymmetrical 1,3-dicarbonyl precursor and methylhydrazine can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. rrbdavc.org Achieving regiocontrol to favor the desired 1,4-disubstituted isomer (after subsequent C4 functionalization) relies on several strategies:

pH Control: The mechanism and regioselectivity of the condensation can be highly dependent on the pH of the reaction medium, which alters the nucleophilicity of the two different nitrogen atoms in methylhydrazine. rsc.org

Steric and Electronic Effects: The substituents on the 1,3-dicarbonyl precursor can sterically hinder the approach to one carbonyl group or electronically favor attack at the other, thereby directing the initial condensation step.

Stepwise Synthesis: A more controlled approach involves a stepwise synthesis where the desired connectivity is built unambiguously. For example, a precursor already containing the 4-arylbenzoate moiety could be condensed with methylhydrazine. Alternatively, a pre-formed 1-methylpyrazole (B151067) can be functionalized at the C4 position. rsc.org A number of regioselective protocols have been developed for synthesizing highly functionalized pyrazoles, for instance, from N-tosylhydrazones or through reactions with pyrylium (B1242799) salts. acs.orgrsc.org

Regioselectivity in Cross-Coupling: The regiochemistry of the pyrazole-aryl linkage is definitively controlled by the placement of the reactive groups for the cross-coupling reaction. To synthesize the target compound, two primary routes are available:

Route A: Suzuki coupling of ethyl 4-bromobenzoate with 1-methyl-1H-pyrazole-4-boronic acid (or its ester).

Route B: Suzuki coupling of 4-bromo-1-methyl-1H-pyrazole with (4-(ethoxycarbonyl)phenyl)boronic acid .

The synthesis of the required halogenated and boronic acid-functionalized precursors must be regioselective. For instance, direct C-H functionalization or halogenation of 1-methylpyrazole can be directed to the C4 position. scribd.comrsc.org The synthesis of the specific boronic acids also requires regiocontrolled methods. This ensures the formation of the single desired isomer, this compound.

Kinetic Studies of Reaction Pathways for Pyrazole Derivatives

Kinetic studies provide deep insight into the reaction mechanisms of pyrazole synthesis, helping to identify bottlenecks and optimize conditions. The Knorr pyrazole synthesis, despite its long history, involves complex reaction pathways that have been elucidated through modern kinetic analysis. rsc.orgresearchgate.net

Recent studies using transient flow methods have provided high-resolution kinetic data for the reaction between hydrazines and 1,3-diketones. rsc.org These investigations revealed that the kinetics are more complex than a simple second-order reaction, uncovering evidence for autocatalytic pathways and previously unreported intermediates. rsc.org The reaction rate and the dominant pathway can be significantly influenced by factors such as pH, reactant structure, and the presence of additives. rsc.orgresearchgate.net For example, kinetic studies on the reaction of arylhydrazines with trifluoromethyl-substituted diketones found the reaction to be first order in each reactant at pH > 1.6. rsc.org

Determination of Rate-Determining Steps (RDS)

The identification of the rate-determining step (RDS) is a central goal of kinetic analysis. For the Knorr pyrazole synthesis, the RDS is not fixed but changes with the reaction conditions, particularly the pH. researchgate.net

Under Neutral or Near-Neutral Conditions: It is generally accepted that the dehydration of the cyclic hydroxylpyrazolidine intermediate (structure 3 in Scheme 1 of reference rsc.org) to form the final aromatic pyrazole is the rate-determining step. rsc.org The formation of the initial adducts is often a rapid and reversible equilibrium.

Under Acidic or Basic Conditions: The RDS can shift. At low pH, the initial nucleophilic attack of the hydrazine on the protonated dicarbonyl can become rate-limiting, as the concentration of the free, nucleophilic hydrazine is reduced. Conversely, under strongly basic conditions, the enolate formation of the dicarbonyl compound could influence the rate.

Kinetic studies are essential for building microkinetic models that can accurately describe the reaction progress and predict the distribution of regioisomers, which is governed by the relative rates of the competing reaction pathways. rsc.org

Application of Linear Free Energy Relationships (e.g., Hammett Equation, Exner Analysis)

The study of reaction mechanisms and the influence of molecular structure on reactivity can be quantified using Linear Free Energy Relationships (LFERs). The Hammett equation is a particularly powerful tool in this regard, correlating reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.org The general form of the equation is:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for a substituted reactant, k₀ or K₀ is the reference constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

In the context of heterocyclic compounds like pyrazoles, the Hammett equation has been applied to understand the electronic effects of substituents on their reactivity. Studies on the acid dissociation equilibria of substituted pyrazole carboxylic acids have shown that the pKa values of 4-substituted pyrazoles correlate well with Hammett σ values. chemrxiv.orgchemrxiv.org This indicates that the electronic influence of substituents on the pyrazole ring is transmitted to the reaction center in a predictable manner, similar to how it occurs in benzene derivatives.

The reaction constant, ρ, provides insight into the nature of the transition state. wikipedia.org For the synthesis or transformation of this compound, a positive ρ value would suggest that the reaction is accelerated by electron-withdrawing groups (EWGs) and that a negative charge is developing in the transition state. Conversely, a negative ρ value would imply that electron-donating groups (EDGs) accelerate the reaction, indicating the buildup of a positive charge in the transition state. wikipedia.org

While specific Hammett or Exner analysis studies focused exclusively on the synthesis of this compound are not extensively documented in the reviewed literature, the principles can be extrapolated from studies on similar pyrazole systems. For instance, a review on LFER applications to five-membered heterocycles demonstrated successful correlations for the N(1)H-acidities of 4-X-pyrazoles with Hammett σ values. chemrxiv.orgchemrxiv.org However, it was also noted that correlations for 1-Me-4/5-X-3-pyrazole-COOH were not as straightforward, suggesting that the position of the substituent and the reaction center, along with the N-methylation, can introduce complexities. chemrxiv.orgchemrxiv.org

| Substituent (X) on Benzoate Ring | Hammett Constant (σp) | Predicted Effect on Rate (for ρ > 0) | Predicted Effect on Rate (for ρ < 0) |

| -NO₂ | 0.78 | Increase | Decrease |

| -CN | 0.66 | Increase | Decrease |

| -Cl | 0.23 | Slight Increase | Slight Decrease |

| -H | 0.00 | Baseline | Baseline |

| -CH₃ | -0.17 | Slight Decrease | Slight Increase |

| -OCH₃ | -0.27 | Decrease | Increase |

| -NH₂ | -0.66 | Significant Decrease | Significant Increase |

This table presents hypothetical data based on the principles of the Hammett equation to illustrate the expected influence of various substituents on the para-position of the benzoate ring during a reaction involving the pyrazole moiety. The direction of the rate change depends on the sign of the reaction constant (ρ), which is specific to the reaction mechanism.

Investigation of Substituent Effects on Reaction Rates and Selectivity

Substituents on both the pyrazole and the phenyl rings can exert significant control over the reaction rates and selectivity during the synthesis and subsequent transformations of this compound. These effects are broadly categorized as electronic (inductive and resonance) and steric.

In the classical synthesis of pyrazoles, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, the nature of the substituents dictates the outcome. mdpi.com For instance, in reactions leading to pyrazole derivatives, the presence of an electron-releasing group (ERG) on an aminopyrazole precursor can enhance reactivity in subsequent electrophilic aromatic substitution reactions. mdpi.com Conversely, an electron-withdrawing group (EWG) on an electrophilic reagent can also lead to better yields. mdpi.com

The regioselectivity of pyrazole formation is also highly sensitive to substituent effects. In the synthesis of trifluoromethyl-substituted pyrazoles, the regioselectivity was found to be excellent. However, replacing the strongly electron-withdrawing CF₃ group with a less withdrawing CH₃ or CHF₂ group resulted in a notable loss of regioselectivity control. nih.gov This highlights how potent electronic effects can direct the cyclization process to favor one constitutional isomer over another.

For a molecule like this compound, which is often synthesized via cross-coupling reactions (e.g., Suzuki coupling between a pyrazole boronic acid derivative and a halobenzoate), substituents play a critical role. An EWG on the halobenzoate would make the aromatic carbon more electrophilic, potentially increasing the rate of oxidative addition to the palladium catalyst. Conversely, the electronic nature of substituents on the pyrazole boronic acid derivative would influence its transmetalation step.

| Reaction Type | Substituent Type on Pyrazole Precursor | Observed Effect | Reference |

| Electrophilic Aromatic Substitution | Electron-Releasing Group (ERG) | Increased reaction rate/yield | mdpi.com |

| Cyclocondensation | Electron-Withdrawing Group (e.g., -CF₃) | High regioselectivity | nih.gov |

| Cyclocondensation | Less Electron-Withdrawing Group (e.g., -CH₃) | Loss of regioselectivity | nih.gov |

| Synthesis of aminopyrazole thioethers | Electron-Withdrawing Group (EWG) on electrophile | Increased reaction rate/yield | mdpi.com |

This table summarizes findings from studies on various pyrazole syntheses, illustrating the general impact of substituents on reaction outcomes. These principles are applicable to the strategic design of syntheses for specifically substituted pyrazole compounds.

Intermolecular Interactions and Their Influence on Reaction Outcomes (e.g., hydrogen bonding, π-stacking)

Intermolecular interactions, although weaker than covalent bonds, are crucial in directing the course of chemical reactions. They influence reactant pre-organization, stabilize transition states, and can control the solid-state packing of the final products. For this compound, key interactions include hydrogen bonding and π-stacking.

Hydrogen Bonding: While the final product, having a methyl group on the pyrazole nitrogen, cannot act as a traditional N-H hydrogen bond donor, hydrogen bonding plays a vital role in its synthesis. chim.it If the synthesis proceeds via a precursor that is an NH-pyrazole, this moiety can act as both a hydrogen bond donor and acceptor. chim.itglobalresearchonline.net This ability allows for the formation of dimers, trimers, or larger aggregates, which can affect the solubility and reactivity of the intermediate. aip.orgresearchgate.net Furthermore, the carbonyl group of the ethyl benzoate moiety can act as a hydrogen bond acceptor, interacting with protic solvents or reactants containing O-H or N-H bonds. These interactions can influence the conformation of the molecule in the transition state, thereby affecting reaction selectivity. In catalytic processes, the pyrazole NH group of a precursor can promote reactions through hydrogen bonding with the substrate or a coordinated ligand. mdpi.com

π-Stacking: The structure of this compound contains two aromatic rings: the pyrazole and the benzene ring. These π-systems can engage in π-stacking interactions with other aromatic molecules, including reactants, catalysts, or solvents. nih.gov Such interactions are known to be important in controlling stereoselectivity in asymmetric synthesis and in stabilizing transition states. nih.gov For example, attractive π-π interactions between a catalyst ligand and an aromatic substrate can be a key element for high enantioselectivity. mdpi.com The interaction can be classified into different patterns, such as face-to-face or edge-to-face, with varying effects on steric hindrance and reactivity. acs.org In the solid state, crystal packing is influenced by these forces. A study of the closely related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, revealed that its three-dimensional network is formed through weak C-H···π interactions involving both the pyrazole and benzene rings. nih.govdoaj.org These types of interactions, along with π-π stacking, can influence reaction outcomes by pre-organizing reactants in a specific orientation prior to the reaction. researchgate.net

| Interaction Type | Participating Groups | Potential Influence on Reaction Outcome | Reference |

| Hydrogen Bonding (in precursor) | Pyrazole N-H (donor/acceptor) | Pre-organization of reactants, stabilization of intermediates, catalyst-substrate interaction. | chim.itmdpi.com |

| Hydrogen Bonding (in product/intermediate) | Ester C=O (acceptor) | Interaction with protic solvents/reagents, influencing transition state geometry. | |

| π-Stacking | Pyrazole ring, Benzene ring | Stabilization of transition states, control of chemo-, regio-, and stereoselectivity. | nih.gov |

| C-H···π Interactions | Aromatic C-H and π-systems | Crystal packing, formation of supramolecular assemblies, reactant pre-organization. | nih.govdoaj.org |

This table outlines the key intermolecular interactions relevant to the synthesis and transformation of the title compound and their potential effects on the reaction process.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 1 Methyl 1h Pyrazol 4 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, their connectivity, and spatial relationships can be achieved.

The ¹H NMR spectrum is fundamental for identifying the various proton environments within the molecule. The spectrum would be characterized by distinct signals corresponding to the aromatic protons on the benzene (B151609) and pyrazole (B372694) rings, as well as the aliphatic protons of the ethyl and methyl groups.

Aromatic Region: Two sets of signals are expected. The 1,4-disubstituted benzene ring will typically show two doublets, a characteristic AA'BB' system. The protons on the pyrazole ring, being in distinct electronic environments, would appear as two singlets.

Aliphatic Region: The ethyl group of the ester will produce a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet. The N-methyl group on the pyrazole ring will present as a sharp singlet, typically in the range of 3.5-4.0 ppm.

A hypothetical data table based on these principles is presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl (-OCH₂CH₃) | ~4.35 | Quartet (q) | ~7.1 |

| Ethyl (-OCH₂CH₃) | ~1.38 | Triplet (t) | ~7.1 |

| N-Methyl (-NCH₃) | ~3.90 | Singlet (s) | N/A |

| Pyrazole-H | ~7.95 | Singlet (s) | N/A |

| Pyrazole-H | ~7.80 | Singlet (s) | N/A |

| Benzene-H (ortho to ester) | ~8.05 | Doublet (d) | ~8.5 |

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, providing critical information about the carbon skeleton and the hybridization state (sp³, sp²) of each atom.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing around 165-170 ppm.

Aromatic and Heteroaromatic Carbons: The sp² carbons of the benzene and pyrazole rings will resonate in the aromatic region (approx. 110-150 ppm). The number of signals will depend on the molecular symmetry. The carbon attached to the nitrogen in the pyrazole ring and the carbons of the substituted benzene ring will have distinct chemical shifts.

Aliphatic Carbons: The sp³ hybridized carbons of the N-methyl and the ethyl ester groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Ester) | sp² | ~166.0 |

| C (ipso, Ester) | sp² | ~130.0 |

| CH (Aromatic) | sp² | ~130.5, ~128.5 |

| C (ipso, Pyrazole) | sp² | ~138.0 |

| CH (Pyrazole) | sp² | ~140.0, ~120.0 |

| C (Pyrazole) | sp² | ~135.0 |

| -OCH₂- (Ethyl) | sp³ | ~61.0 |

| -CH₃ (Ethyl) | sp³ | ~14.3 |

To confirm the structural assignment, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, particularly the dihedral angle between the pyrazole and benzene rings, by observing correlations between protons on the two different rings.

Dynamic NMR (DNMR) could be employed to study the rotational barrier around the single bond connecting the phenyl and pyrazole rings. By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the line shape of the signals for the aromatic protons. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for non-equivalent protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal. Analysis of this data allows for the calculation of the activation energy for the rotational process. As this compound has a fixed N-methyl group, it does not exhibit tautomerism, so DNMR would primarily be used for conformational analysis.

While less common than ¹H or ¹³C NMR, ¹⁴N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring. Due to the quadrupolar nature of the ¹⁴N nucleus, signals are often broad, but they are highly sensitive to the local electronic structure. The two nitrogen atoms—one directly methylated (N-1) and the other within the pyrazole ring (N-2)—are in chemically distinct environments and would be expected to produce separate signals. The chemical shifts would provide insight into the shielding and electron density at each nitrogen nucleus, complementing the data from other NMR experiments.

Solid-State NMR (ssNMR) would be a powerful technique for characterizing this compound in its solid form. Unlike solution-state NMR which provides an average structure, ssNMR can distinguish between different crystalline polymorphs or differentiate between crystalline and amorphous material. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. These spectra can be compared to solution-state data to identify conformational differences between the two phases. For instance, the dihedral angle between the pyrazole and phenyl rings might be fixed in the crystal lattice, leading to different chemical shifts compared to the freely rotating molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of a molecule. For this compound, both IR and Raman spectroscopy would provide a detailed fingerprint of its molecular structure.

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. A crucial point to note is the absence of an N-H bond in the 1-methyl-1H-pyrazole ring, meaning no N-H stretching vibrations, which are typically observed for unsubstituted pyrazoles, will be present. nih.govwikipedia.org

The most prominent vibrational modes expected for this molecule are associated with the ethyl ester and the aromatic rings. The carbonyl (C=O) stretch of the ester group is expected to be a strong band in the IR spectrum. For α,β-unsaturated esters like ethyl benzoate (B1203000), this band typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.com The conjugation of the benzene ring with the carbonyl group slightly lowers the frequency compared to aliphatic esters. orgchemboulder.com The C-O stretching vibrations of the ester group are also characteristic, appearing as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

The aromatic C-H stretching vibrations of the benzene and pyrazole rings are expected in the 3000-3100 cm⁻¹ region. libretexts.org In-ring C-C stretching vibrations for the benzene ring typically appear in the 1585-1600 cm⁻¹ range. libretexts.org For the pyrazole ring, C=N stretching frequencies are generally observed around 1509-1600 cm⁻¹. acs.orgnih.gov

The aliphatic C-H stretching and bending modes from the ethyl and methyl groups will also be present. The methyl group on the pyrazole ring and the ethyl group of the ester will show characteristic C-H stretching bands in the 2850-3000 cm⁻¹ region. libretexts.org

Table 1: Predicted Characteristic IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Ester | C=O stretch | 1715-1730 | Strong (IR) |

| Ester | C-O stretch | 1000-1300 | Medium-Strong (IR) |

| Benzene & Pyrazole | Aromatic C-H stretch | 3000-3100 | Medium-Weak (IR) |

| Benzene | In-ring C-C stretch | 1585-1600 | Medium (IR, Raman) |

| Pyrazole | C=N stretch | 1509-1600 | Medium (IR, Raman) |

| Ethyl & Methyl | Aliphatic C-H stretch | 2850-3000 | Medium-Weak (IR) |

This table is predictive and based on data for analogous compounds.

In the solid state, intermolecular interactions can significantly influence the vibrational spectra. While this compound lacks strong hydrogen bond donors like N-H or O-H groups, weak C-H···O and C-H···N hydrogen bonds may occur. These interactions would likely cause subtle shifts in the C-H stretching and bending frequencies, as well as the C=O stretching frequency, though these shifts may be minor and difficult to resolve.

More significant spectroscopic effects could arise from π-stacking interactions between the aromatic pyrazole and benzene rings of adjacent molecules. researchgate.net Such interactions, if present, can perturb the electronic distribution within the rings, leading to shifts in the in-ring C-C and C=N stretching vibrations. These shifts are often small, but can be indicative of the packing arrangement in the solid state. In some pyrazole-containing crystal structures, π-stacking is a key stabilizing feature. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₃H₁₄N₂O₂), the calculated monoisotopic mass is 230.10553 Da. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this value, confirming the elemental composition.

The fragmentation pattern observed in mass spectrometry provides a roadmap of the molecule's structure. Based on the structure of this compound and known fragmentation of similar compounds, a predictable fragmentation pattern can be outlined. A primary fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. pharmacy180.com For the title compound, this would result in a prominent acylium ion peak at m/z 185.

Another common fragmentation for ethyl esters is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, which would lead to a peak at m/z 202. The fragmentation of the pyrazole ring could also occur, though it is generally a stable aromatic system.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 230 | Molecular Ion | [C₁₃H₁₄N₂O₂]⁺ | Parent ion |

| 202 | [M - C₂H₄]⁺ | [C₁₁H₁₀N₂O₂]⁺ | Loss of ethylene |

| 185 | [M - •OC₂H₅]⁺ | [C₁₁H₉N₂O]⁺ | Loss of ethoxy radical |

This table is predictive and based on established fragmentation patterns.

Tandem mass spectrometry (MS/MS) would further confirm the structure by allowing for the isolation and subsequent fragmentation of a specific ion, such as the molecular ion or a primary fragment. For instance, isolating the m/z 185 acylium ion and subjecting it to a second round of fragmentation would likely result in the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, leading to a fragment at m/z 157. This process helps to piece together the connectivity of the molecule, confirming the link between the pyrazole-substituted phenyl group and the ester functionality.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While a crystal structure for this compound has not been specifically reported, data from the closely related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, provides significant insight into the likely solid-state conformation. nih.govdoaj.org In this analogue, the pyrazole and benzene rings are not coplanar, exhibiting a dihedral angle of 76.06 (11)°. nih.govdoaj.org A similar non-planar conformation would be expected for the title compound due to the steric freedom around the C-C bond connecting the two rings.

Table 3: Crystallographic Data for the Analogous Compound Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| Parameter | Value |

| Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

Data from reference nih.gov.

Determination of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate has been elucidated through single-crystal X-ray diffraction. nih.gov The analysis reveals that the molecule consists of a pyrazole ring and a benzene ring linked by a methylene bridge. The bond lengths and angles within the molecule are within the expected ranges for such structures. nih.gov

The conformation of the ethyl ester side chain is characterized as anti, with a C—O—C—C torsion angle of -175.4(3)°. nih.govdoaj.org This indicates a largely planar arrangement of the atoms in the ethyl group relative to the carboxyl group.

Table 1: Selected Bond Lengths for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.345(3) |

| N1-C3 | 1.330(4) |

| N2-C1 | 1.350(4) |

| C1-C2 | 1.371(5) |

| C2-C3 | 1.375(5) |

| C5-C10 (Benzene Ring) | 1.378(4) - 1.391(4) |

| C11-O1 | 1.203(4) |

| C11-O2 | 1.339(4) |

Data sourced from a crystallographic study of the constitutional isomer, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. nih.gov

Table 2: Selected Bond Angles for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| Angle | Degree (°) |

|---|---|

| C3-N1-N2 | 112.3(2) |

| C1-N2-N1 | 105.9(2) |

| N2-C1-C2 | 111.4(3) |

| C3-C2-C1 | 104.9(3) |

| N1-C3-C2 | 105.5(3) |

| O1-C11-C8 | 124.6(3) |

| O2-C11-C8 | 111.8(3) |

| O1-C11-O2 | 123.6(3) |

Data sourced from a crystallographic study of the constitutional isomer, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., C-H...π, π-π stacking, N-H...O hydrogen bonds)

The crystal structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate is organized into a three-dimensional network primarily through weak C-H...π interactions. nih.govdoaj.org These interactions involve both the pyrazole and the benzene rings acting as π-acceptors. Notably, the crystal packing does not feature strong hydrogen bonds like N-H...O, which can be significant in other pyrazole derivatives. acs.org The absence of strong, directional hydrogen bonds suggests that the crystal packing is governed by weaker, more diffuse forces.

The key C-H...π interactions identified are:

An interaction between a hydrogen atom on the pyrazole ring (C2-H2) and the centroid of a neighboring benzene ring (Cg2).

An interaction between a hydrogen on the methylene bridge (C4-H4A) and the centroid of a neighboring pyrazole ring (Cg1).

An interaction between a hydrogen on the ethyl group (C12-H12A) and the centroid of a neighboring benzene ring (Cg2). nih.gov

There is no evidence of significant π-π stacking interactions in the crystal structure of this particular isomer, a phenomenon that is observed in other pyrazole-containing compounds and contributes to their solid-state architecture. researchgate.netscilit.com

Table 3: C-H...π Interaction Geometry for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C2-H2···Cg2 | 0.93 | 2.94 | 3.670(4) | 137 |

| C4-H4A···Cg1 | 0.97 | 3.00 | 3.600(3) | 122 |

| C12-H12A···Cg2 | 0.97 | 2.82 | 3.689(4) | 150 |

D = donor, A = acceptor (Cg1 and Cg2 are the centroids of the pyrazole and benzene rings, respectively). Data sourced from a crystallographic study of the constitutional isomer. nih.gov

Elucidation of Dihedral Angles and Torsional Barriers

A significant feature of the molecular structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate is the relative orientation of the two aromatic rings. The dihedral angle between the mean planes of the pyrazole and benzene rings is 76.06(11)°. nih.govdoaj.org This substantial twist indicates a non-planar conformation, which minimizes steric hindrance between the two ring systems.

The conformation of the ethyl ester group is defined by the C12-O2-C11-C8 torsion angle, which is -175.4(3)°, confirming an anti-periplanar arrangement. nih.govdoaj.org Information regarding the torsional barriers for the rotation around the single bonds connecting the aromatic rings and the methylene bridge is not available in the cited literature.

Table 4: Key Dihedral Angles for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| Angle | Degree (°) |

|---|---|

| Pyrazole Ring Plane vs. Benzene Ring Plane | 76.06(11) |

| C12-O2-C11-C8 | -175.4(3) |

Data sourced from a crystallographic study of the constitutional isomer. nih.govdoaj.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Specific experimental data on the UV-Vis absorption and fluorescence properties of this compound are not available in the reviewed scientific literature.

In general, pyrazole derivatives can exhibit interesting photophysical properties, which are highly dependent on the nature and position of substituents on the pyrazole ring and any attached aromatic systems. acs.orgnih.gov The electronic properties are influenced by factors such as extended π-conjugation and intramolecular charge transfer (ICT) phenomena. nih.gov For many fluorescent pyrazoles, the emission characteristics are often governed by substituents or fused ring systems rather than the pyrazole core itself. nih.gov Without experimental data for the specific compound, any discussion of its photophysical properties would be speculative.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not available in the searched literature.

TGA and DSC are crucial techniques for determining the thermal stability, melting point, and decomposition profile of a compound. For pyrazole derivatives, thermal stability can be influenced by factors such as intermolecular interactions (e.g., hydrogen bonding), molecular weight, and the presence of specific functional groups. nih.govresearchgate.net For instance, some energetic materials based on nitrated pyrazoles have been studied extensively for their thermal behavior. nih.gov However, without experimental TGA/DSC data for this compound, its thermal properties remain uncharacterized.

Computational and Theoretical Investigations of Ethyl 4 1 Methyl 1h Pyrazol 4 Yl Benzoate

Quantum Mechanical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum mechanical calculations are powerful tools for elucidating the electronic structure and predicting the molecular properties of chemical compounds. Methods like Density Functional Theory (DFT) and Ab Initio calculations are central to modern computational chemistry. DFT, particularly with functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), is widely used for its balance of accuracy and computational cost in studying organic molecules. tcsedsystem.edu These methods would be employed to investigate the fundamental characteristics of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like this compound, which has rotatable bonds (e.g., between the phenyl and pyrazole (B372694) rings, and within the ethyl ester group), a conformational analysis is crucial.

This analysis would involve systematically rotating these bonds to map the conformational energy landscape, identifying all low-energy conformers and the transition states that connect them. For instance, studies on the related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, revealed a significant dihedral angle of 76.06 (11)° between the pyrazole and benzene (B151609) rings in its crystal structure. nih.govdoaj.org A similar non-planar arrangement would be expected for this compound to minimize steric hindrance. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific data is unavailable. Values are based on typical parameters for similar structures.)

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-C (phenyl) | ~1.39 Å |

| C-C (pyrazole) | ~1.38 Å | |

| C-N (pyrazole) | ~1.35 Å | |

| N-N (pyrazole) | ~1.34 Å | |

| C(phenyl)-C(pyrazole) | ~1.48 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angle (°) | C-C-C (phenyl) | ~120° |

| C-N-N (pyrazole) | ~108° | |

| C(phenyl)-C(pyrazole)-C(pyrazole) | ~125° | |

| Dihedral Angle (°) | Phenyl - Pyrazole | 40° - 80° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (IP) and Electron Affinity (EA) : Approximated as IP ≈ -EHOMO and EA ≈ -ELUMO.

Chemical Hardness (η) : Calculated as η = (IP - EA) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electronic Chemical Potential (μ) : Calculated as μ = -(IP + EA) / 2. It describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons. researchgate.net

For this compound, one would expect the HOMO to be localized primarily on the electron-rich pyrazole and phenyl rings, while the LUMO would likely be distributed over the electron-accepting ethyl benzoate (B1203000) moiety.

Table 2: Hypothetical Global Reactivity Descriptors (in eV) (Note: This table is illustrative as specific data is unavailable.)

| Parameter | Symbol | Formula | Expected Value |

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 5.0 eV |

| Ionization Potential | IP | -EHOMO | ~ 6.5 eV |

| Electron Affinity | EA | -ELUMO | ~ 1.5 eV |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.5 eV |

| Chemical Potential | μ | -(IP + EA) / 2 | ~ -4.0 eV |

| Electrophilicity Index | ω | μ² / (2η) | ~ 3.2 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the carbonyl oxygen of the ester group and the N2 nitrogen of the pyrazole ring, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic protons.

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-π stacking, are crucial for determining the supramolecular structure and packing in the solid state. The NCI plot, based on the electron density and its reduced density gradient, is a computational technique used to visualize these weak interactions.

In an NCI plot, large, colored surfaces appear in regions of non-covalent interactions. The color of the surface provides information about the nature and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

An NCI analysis of this compound would be expected to reveal weak C-H···π interactions between molecules, similar to those observed in the crystal structure of related compounds, which can lead to the formation of complex three-dimensional networks. nih.gov

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). tcsedsystem.edu These predicted shifts, when compared to experimental data, can confirm the molecular structure. Recent advances using machine learning have also shown high accuracy in predicting ¹H NMR chemical shifts. nih.gov

Theoretical calculations of vibrational frequencies (IR and Raman) are also standard. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. This analysis helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) (Note: This table is illustrative as specific data is unavailable. Values are relative to TMS.)

| Proton Environment | Predicted Shift (ppm) |

| Pyrazole-H (C3-H, C5-H) | 7.8 - 8.2 |

| Phenyl-H (ortho to ester) | 8.0 - 8.1 |

| Phenyl-H (ortho to pyrazole) | 7.7 - 7.8 |

| N-Methyl (N-CH₃) | 3.9 - 4.1 |

| Ethyl-CH₂ (O-CH₂) | 4.3 - 4.4 |

| Ethyl-CH₃ (CH₂-CH₃) | 1.3 - 1.4 |

While this compound itself has a fixed N-methyl group, precluding common prototropic tautomerism on the pyrazole ring, related structures without the N-alkylation could exist in different tautomeric forms. For this specific molecule, theoretical calculations could investigate the relative stabilities of different conformers (rotamers) in both the gas phase and in various solvents. Solvation effects can be modeled using methods like the Polarizable Continuum Model (PCM). By comparing the Gibbs free energies of different conformers, their relative populations at equilibrium can be predicted, providing insight into the molecule's behavior in different environments.

Calculation of Proton Affinities and pKa Values

While specific experimental or computational studies on the proton affinities and pKa values of this compound are not extensively documented in publicly available literature, theoretical calculations for similar pyrazole-containing compounds are well-established. Density Functional Theory (DFT) is a powerful tool for predicting these properties. The proton affinity is typically calculated as the negative of the enthalpy change for the gas-phase protonation reaction. The pKa value, which describes the acidity of the compound in a specific solvent, can be estimated using various computational models, including those that incorporate solvent effects through continuum solvation models or explicit solvent molecules.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are the most likely sites of protonation. The basicity of these nitrogen atoms, and consequently the proton affinity and pKa, are influenced by the electronic effects of the substituents on the pyrazole and benzoate rings. The methyl group on the pyrazole ring and the ethyl benzoate group at the 4-position will modulate the electron density at the nitrogen atoms, thereby affecting their proton affinity.

Table 1: Predicted Protonation Sites and Influencing Factors

| Protonation Site | Influencing Factors | Predicted Effect on Basicity |

| Pyrazole Nitrogen (N1) | Already methylated, sterically hindered | Low |

| Pyrazole Nitrogen (N2) | Electron-donating methyl group, electron-withdrawing benzoate group | Moderate |

This table is a representation of expected trends based on general chemical principles, in the absence of specific computational data for the target molecule.

Investigation of Annular Proton Transfer Mechanisms and Activation Energies

Annular proton transfer, a tautomeric process involving the movement of a proton between the nitrogen atoms of the pyrazole ring, is a phenomenon of significant interest in pyrazole chemistry. While the N1 position of this compound is substituted with a methyl group, precluding direct proton transfer from this position, the study of proton transfer in related unmethylated pyrazole systems provides a framework for understanding the potential for such dynamics if the methyl group were absent or if protonation occurs at the N2 position followed by a rearrangement.

Computational methods, particularly DFT, are employed to investigate the mechanisms and activation energies of such proton transfer events. These calculations typically involve locating the transition state structure for the proton transfer and calculating the energy barrier. The activation energy is a critical parameter that determines the rate of the transfer. Solvent effects can also be incorporated into these models to provide a more realistic picture of the process in solution. For related systems, these studies have shown that the energy barrier for annular proton transfer is sensitive to the electronic nature of the substituents on the pyrazole ring.

Molecular Dynamics (MD) Simulations for Exploring Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational space and the influence of solvent molecules on its structure and dynamics. rsc.orgornl.gov

By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solute and solvent molecules interact and arrange themselves. rsc.org This is crucial for understanding the solvation process and how the solvent affects the molecule's properties. osti.govnih.gov MD simulations can reveal the preferred conformations of the ethyl benzoate group and the relative orientation of the pyrazole and benzoate rings. The flexibility of the molecule, including the rotation around the single bond connecting the two rings, can be explored, and the free energy landscape of these conformational changes can be mapped.

Furthermore, MD simulations can elucidate the nature of solute-solvent interactions, such as hydrogen bonding between the solvent and the ester group or the nitrogen atoms of the pyrazole ring. The results of these simulations can be used to calculate various properties, including radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. rsc.org

Computational Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H...π) in Aggregates and Crystals

The way molecules of this compound interact with each other in the solid state determines the crystal packing and ultimately influences the material's physical properties. Computational analysis is essential for understanding and quantifying these intermolecular interactions.

Hydrogen Bonding: While the N-methylated pyrazole ring of the title compound cannot act as a hydrogen bond donor, the nitrogen atom at the 2-position and the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donors in a co-crystal or in protic solvents, hydrogen bonds can play a significant role in the supramolecular assembly. stanford.edunih.gov

π-Stacking: The aromatic pyrazole and benzoate rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or near-parallel fashion. stanford.edunih.govresearchgate.net These interactions are crucial for the stability of the crystal lattice. DFT calculations can be used to determine the geometry and binding energy of these π-stacked dimers.

Table 2: Key Intermolecular Interactions and Their Significance

| Interaction Type | Description | Potential Role in Crystal Packing |

| Hydrogen Bonding | Interaction between a hydrogen bond donor and an acceptor (N or O atoms). | Directional control of molecular assembly. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Stabilization of layered structures. |

| C-H...π Interactions | Weak hydrogen bond between a C-H bond and a π-system. | Formation of 3D networks and overall crystal cohesion. nih.govdoaj.org |

Computational Studies on Electronic and Optical Properties (e.g., polarizability, hyperpolarizability)

Computational quantum chemistry methods are instrumental in predicting the electronic and optical properties of molecules like this compound. These properties are fundamental to understanding the molecule's response to an external electric field and its potential use in nonlinear optical (NLO) applications.

DFT and time-dependent DFT (TD-DFT) are commonly used to calculate properties such as:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

Hyperpolarizability (β and γ): Higher-order terms that describe the nonlinear response of the molecule to strong electric fields, which is the origin of NLO phenomena. researchgate.netepstem.net

For related organic molecules, studies have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO properties. researchgate.netespublisher.com In this compound, the pyrazole ring can act as an electron donor and the benzoate group as an acceptor, suggesting that this molecule might exhibit interesting NLO behavior. Computational studies can quantify these properties and guide the design of new NLO materials based on this scaffold. epstem.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. By analyzing the topology of the electron density, one can identify critical points, such as bond critical points (BCPs), which provide information about the nature and strength of the interactions.

For this compound, QTAIM analysis can be applied to:

Characterize covalent bonds: By analyzing the electron density and its Laplacian at the BCPs between bonded atoms.

Investigate non-covalent interactions: QTAIM can provide evidence for and quantify the strength of hydrogen bonds, C-H...π interactions, and π-π stacking interactions by identifying the corresponding BCPs and analyzing their properties.

This method offers a rigorous way to understand the electronic basis of the interactions that govern the structure and properties of the molecule and its aggregates.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Exploration

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. researchgate.netnih.gov For the this compound scaffold, these methodologies can be invaluable for exploring its potential in drug discovery. nih.gov

A QSAR study would typically involve:

Dataset compilation: Assembling a set of pyrazole derivatives with known activities (e.g., as enzyme inhibitors or receptor ligands).

Descriptor calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity.

Model validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, thereby guiding the synthesis of more potent and selective compounds.

Advanced Synthetic Applications and Material Science Relevance of the Pyrazole Benzoate Scaffold

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The compound Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate and its related structures are highly valued as versatile building blocks in the field of organic synthesis. Their utility stems from the presence of multiple reactive sites that allow for a wide range of chemical transformations. The pyrazole (B372694) ring, with its two nitrogen atoms, can participate in various cycloaddition and condensation reactions, while the benzoate (B1203000) portion can be readily modified through ester hydrolysis, amidation, or other functional group interconversions. This adaptability makes the pyrazole-benzoate scaffold an ideal starting point for the synthesis of complex molecular architectures. organic-chemistry.org

Construction of Fused and Bridged Heterocyclic Systems (e.g., Imidazole-Pyrazoles, Pyrazolo[1,5-a]pyrimidines)

A key application of pyrazole-containing building blocks is in the synthesis of fused and bridged heterocyclic systems. These complex structures are of great interest due to their prevalence in biologically active molecules and functional materials. For instance, derivatives of this compound can be utilized as precursors for constructing pyrazolo[1,5-a]pyrimidines. rsc.orgias.ac.innih.gov This class of compounds is known for its diverse pharmacological activities. rsc.orgnih.gov The synthesis often involves the reaction of a 5-aminopyrazole derivative, which can be prepared from the corresponding pyrazole-4-carboxylic acid, with a β-dicarbonyl compound or its equivalent. researchgate.netbeilstein-journals.org The resulting fused ring system combines the structural features of both pyrazole and pyrimidine, leading to unique chemical and physical properties.

The versatility of the pyrazole scaffold extends to the formation of other fused systems like imidazole-pyrazoles. semanticscholar.org The construction of these ring systems often relies on intramolecular cyclization reactions of appropriately functionalized pyrazole precursors. The ability to introduce various substituents onto the pyrazole-benzoate starting material allows for the creation of a wide array of fused heterocycles with tailored properties.

| Fused Heterocyclic System | General Synthetic Strategy | Key Precursor from Pyrazole-Benzoate |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile (e.g., β-ketoester, malondialdehyde). rsc.orgresearchgate.net | 5-Aminopyrazole derivative. |

| Imidazole-Pyrazoles | Intramolecular cyclization of a pyrazole bearing an amino and a carbonyl or carboxyl-derived group on adjacent positions. | Functionalized pyrazole-4-carboxamide or related derivative. |

| Pyrazolo[3,4-b]pyridines | Condensation reactions involving 5-aminopyrazoles with appropriate dicarbonyl compounds. semanticscholar.org | 5-Aminopyrazole-4-carbaldehyde or related ketone. |

Precursor for Advanced Organic Transformations and Catalyst Ligands in Transition Metal Catalysis

The pyrazole-benzoate scaffold serves as a valuable precursor for a variety of advanced organic transformations. The pyrazole moiety, in particular, is a well-established ligand for transition metals. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and by modifying the substituents on the pyrazole and benzoate rings, the steric and electronic properties of the resulting ligand can be finely tuned. researchgate.netresearchgate.net This tunability is crucial for the development of highly efficient and selective catalysts for a wide range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.govyoutube.com

For example, bidentate or pincer-type ligands can be synthesized by introducing additional coordinating groups onto the pyrazole-benzoate framework. nih.gov These multidentate ligands can form stable complexes with transition metals, leading to catalysts with enhanced activity and stability. The ester group on the benzoate ring can also be transformed into other functional groups, such as phosphines or N-heterocyclic carbenes (NHCs), which are also excellent ligands for transition metals.

Development of Diverse Compound Libraries for Chemical Probe Discovery

The modular nature of the pyrazole-benzoate scaffold makes it an ideal platform for the development of diverse compound libraries. researchgate.netnih.gov By systematically varying the substituents on both the pyrazole and benzoate rings, a large number of structurally related compounds can be synthesized. This approach, known as diversity-oriented synthesis, is a powerful tool in chemical biology for the discovery of new chemical probes. These probes are small molecules that can be used to study and manipulate biological processes.

The synthesis of such libraries can often be achieved using high-throughput parallel synthesis techniques. For instance, the ester group of this compound can be readily converted into a library of amides by reacting it with a diverse set of amines. Similarly, the pyrazole ring can be further functionalized through various reactions, such as halogenation followed by cross-coupling, to introduce additional points of diversity. The resulting compound libraries can then be screened for a wide range of biological activities, leading to the identification of novel drug leads and research tools. nih.govnih.gov

Exploration in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the pyrazole-benzoate scaffold have also led to its exploration in the fields of materials science and supramolecular chemistry. The ability of the pyrazole and benzoate moieties to participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes this scaffold an excellent building block for the construction of well-defined supramolecular architectures and functional materials. mdpi.com

Design and Synthesis of Coordination Compounds and Metallacycles Utilizing Pyrazole-Benzoate Ligands

The pyrazole moiety is a well-known and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netresearchgate.netresearchgate.netrepec.orgpen2print.orgresearchgate.net When incorporated into the pyrazole-benzoate scaffold, it provides a powerful tool for the design and synthesis of novel coordination compounds and metallacycles. unibo.it The nitrogen atoms of the pyrazole ring can act as monodentate or bridging ligands, leading to the formation of discrete metal complexes or extended coordination polymers. nih.govunibo.it

By carefully designing the pyrazole-benzoate ligand, it is possible to control the geometry and nuclearity of the resulting metal complexes. rsc.org For example, the introduction of additional coordinating groups can lead to the formation of chelating ligands that form stable, well-defined complexes with metal ions. The benzoate group can also participate in coordination, either directly through the carboxylate oxygen atoms or indirectly by influencing the electronic properties of the pyrazole ligand. These coordination compounds can exhibit a range of interesting properties, including catalytic activity, luminescence, and magnetic behavior. nih.gov

| Type of Coordination Compound | Description | Potential Applications |

| Mononuclear Complexes | A single metal center coordinated to one or more pyrazole-benzoate ligands. rsc.org | Catalysis, Luminescent Probes |

| Dinuclear/Polynuclear Clusters | Multiple metal centers held together by bridging pyrazole-benzoate ligands. unibo.it | Magnetic Materials, Model Systems for Bioinorganic Chemistry |

| Coordination Polymers | Extended one-, two-, or three-dimensional networks formed by the self-assembly of metal ions and pyrazole-benzoate ligands. unibo.it | Gas Storage, Separation, Heterogeneous Catalysis |

| Metallacycles | Discrete cyclic structures formed by the coordination of metal ions with specifically designed pyrazole-benzoate ligands. | Molecular Recognition, Host-Guest Chemistry |

Investigation of Self-Assembly and Ordered Structures Based on Pyrazole-Benzoate Interactions

The pyrazole-benzoate scaffold is an excellent building block for the construction of self-assembled and ordered structures due to its capacity for multiple, directional, non-covalent interactions. mdpi.com The pyrazole ring, with its N-H donor and sp2 nitrogen acceptor, can form robust and directional hydrogen bonds. rsc.org This, combined with potential π-π stacking interactions between the aromatic pyrazole and benzene (B151609) rings, provides a powerful driving force for self-assembly into well-defined supramolecular architectures. mdpi.com

The nature and directionality of these interactions can be tuned by modifying the substituents on the scaffold. For example, the introduction of additional hydrogen bond donors or acceptors can lead to the formation of complex hydrogen-bonded networks. The interplay between hydrogen bonding, π-π stacking, and dipole-dipole interactions can result in the formation of a variety of ordered structures, such as tapes, sheets, and three-dimensional networks. nih.govdoaj.org These self-assembled structures are of interest for applications in areas such as crystal engineering, and the development of "smart" materials that can respond to external stimuli. nih.gov

Integration into Organic Electronic Systems and Functional Materials (without discussing specific device performance or measurable properties)

The unique structural and electronic characteristics of the this compound scaffold suggest its potential as a building block in the development of advanced organic electronic systems and functional materials. The integration of this molecule into such systems is predicated on the distinct properties of its constituent pyrazole and benzoate moieties. The pyrazole ring, an electron-rich aromatic heterocycle, and the benzoate group, a versatile connecting unit, together offer a platform for creating materials with tailored electronic and structural attributes.

The pyrazole core is known for its role as an effective chelating agent for transition metals and its application in the field of electronics. mdpi.comnih.gov This suggests that the this compound unit could be incorporated into metal-organic complexes designed for electronic applications. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, potentially influencing the electronic structure and properties of the resulting material. The development of pyrazole-based metal-organic frameworks (MOFs) with interesting electrical and magnetic properties underscores the suitability of the pyrazole scaffold for the fabrication of electronic devices. acs.org